molecular formula C11H11BrO B1380219 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one CAS No. 1511519-22-4

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B1380219
CAS No.: 1511519-22-4
M. Wt: 239.11 g/mol
InChI Key: LJPQWRZZAIPDQU-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one: is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl-substituted cyclopropyl ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary targets of the compound 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As our understanding of this compound’s mode of action improves, we will gain insights into its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or chloroform. The reaction conditions generally include:

    Temperature: Room temperature to 0°C

    Solvent: Dichloromethane (DCM) or chloroform

    Reagents: Bromine (Br2)

The reaction proceeds via electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the desired bromo-ketone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and solvents.

    Purification: Techniques such as distillation, recrystallization, or chromatography to obtain high-purity product.

    Safety measures: Proper handling and disposal of bromine and solvents to ensure environmental and worker safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(1-phenylcyclopropyl)ethanol.

    Oxidation: Formation of 1-(1-phenylcyclopropyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one has several scientific research applications, including:

    Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material science: Utilized in the preparation of novel materials with unique properties.

    Biological studies: Employed in studies to understand its biological activity and potential effects on living organisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-phenylethanone
  • 2-Bromo-1-phenylethanone
  • 1-(1-Phenylcyclopropyl)ethan-1-one

Uniqueness

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a bromine atom and a phenyl-substituted cyclopropyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl ring adds strain and rigidity to the molecule, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPQWRZZAIPDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511519-22-4
Record name 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one
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